![molecular formula C17H28N4O2 B5593676 N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)

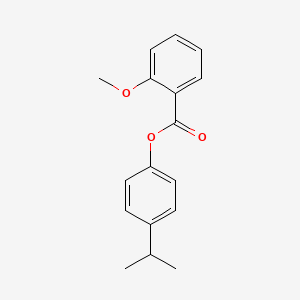

N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

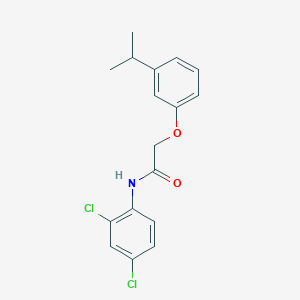

"N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea" is a chemical compound that has been studied for its various chemical and physical properties. It falls under the category of urea derivatives, which are known for their diverse applications in chemical synthesis and pharmaceuticals.

Synthesis AnalysisThe synthesis of similar urea derivatives involves directed lithiation techniques. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes lithiation with n-BuLi in THF, leading to high yields of substituted products (Smith et al., 2013). Such methodologies could be applicable in synthesizing "N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea."

Molecular Structure AnalysisThe molecular structure of urea derivatives typically features various substituents influencing their chemical behavior. For instance, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea has been analyzed for its crystal structure, revealing a complex solid-state structure (Kumar et al., 2000). Similar studies could provide insights into the molecular structure of "N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea."

Chemical Reactions and Properties

Urea derivatives often exhibit unique reactivity due to their functional groups. For example, the Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids (Thalluri et al., 2014). Such reactions are pivotal in understanding the chemical properties of urea derivatives.

Physical Properties Analysis

The physical properties of urea derivatives like solubility, melting point, and stability are influenced by their molecular structure. Research on similar compounds, such as 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, provides valuable data on physical characteristics, supported by NMR and ESI/MS analysis (Grijalvo et al., 2015).

Chemical Properties Analysis

The chemical properties of urea derivatives can be diverse, depending on their substituents and molecular arrangement. Studies like the synthesis and pharmacological evaluation of related urea compounds provide insights into their chemical behavior and potential applications (Bosc & Jarry, 1998).

Aplicaciones Científicas De Investigación

Directed Lithiation

A study by Smith, El‐Hiti, and Alshammari (2013) on directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlights the methodology for introducing substituents into the molecule. This process allows for the generation of various substituted products, demonstrating a foundational approach to chemical modifications and synthesis of complex urea compounds, which could be applied to the synthesis of N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea and related molecules (Smith, El‐Hiti, & Alshammari, 2013).

Synthesis of Piperazine Derivatives

Research by Veerman et al. (2003) on the synthesis of piperazine derivatives from alpha-amino acids sheds light on the structural variety and potential of piperazine-based compounds. This work illustrates the synthetic versatility of piperazine chemistry, which is relevant for creating diverse derivatives of N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea for various scientific applications (Veerman et al., 2003).

Urea and Thiourea Derivatives

A study on the synthesis and biological evaluation of urea and thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole by Sharma, Suhas, and Gowda (2013) reveals the potential biological activities of such compounds. Their findings suggest that these derivatives show significant antiglycation and urease inhibitory activities, indicating the therapeutic and biochemical utility of urea derivatives (Sharma, Suhas, & Gowda, 2013).

Antagonist Studies

Research on WAY-100635, a compound structurally related to N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, has been conducted to explore its role as a 5-HT1A receptor antagonist. Studies like those by Hume et al. (1994) and Forster et al. (1995) demonstrate the compound's specificity and potential applications in neuropharmacology and the study of serotonergic systems (Hume et al., 1994); (Forster et al., 1995).

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-3-9-20-11-13-21(14-12-20)10-8-18-17(22)19-15-6-4-5-7-16(15)23-2/h4-7H,3,8-14H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKXBWSDCDLNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)

![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)

![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)

![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)